2-Fluoro-4-(trifluoromethoxy)benzoic acid

Acidity pKa Reactivity

Generic benzoic acid analogs introduce unacceptable variability in medicinal chemistry syntheses. 2-Fluoro-4-(trifluoromethoxy)benzoic acid (CAS 1073477-22-1) resolves this with its unique 2-fluoro,4-trifluoromethoxy substitution. - LogP 3.01: Predictably enhances membrane permeability & BBB penetration. - Metabolic stability: OCF3 group resists oxidative metabolism for lead optimization. - High dipole moment: Enables liquid crystal & organic electronics applications. Supplied at 95% purity; ambient storage & shipping for immediate global dispatch.

Molecular Formula C8H4F4O3
Molecular Weight 224.11 g/mol
CAS No. 1073477-22-1
Cat. No. B1400578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-(trifluoromethoxy)benzoic acid
CAS1073477-22-1
Molecular FormulaC8H4F4O3
Molecular Weight224.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)(F)F)F)C(=O)O
InChIInChI=1S/C8H4F4O3/c9-6-3-4(15-8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14)
InChIKeyTUXSSQNLBPWREW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-(trifluoromethoxy)benzoic Acid: Supplier Guide and Specifications


2-Fluoro-4-(trifluoromethoxy)benzoic acid (CAS 1073477-22-1) is a fluorinated aromatic carboxylic acid with the molecular formula C8H4F4O3 and a molecular weight of 224.11 g/mol [1]. It belongs to the class of substituted benzoic acids that are widely utilized as key building blocks in the synthesis of pharmaceutical and agrochemical active ingredients [2]. The compound features a fluorine atom at the 2-position and a trifluoromethoxy (-OCF3) group at the 4-position of the benzoic acid core, a substitution pattern that confers unique electronic and lipophilic properties distinct from its non-fluorinated or mono-substituted analogs [3].

Synthesis Workflow
Fluorinated benzoic acid building block for medicinal and agrochemical synthesis
Property Modulation
Supports acidity and lipophilicity control through 2-F, 4-OCF3 substitution
Procurement
Established multi-source commercial availability with documented purity profiles

2-Fluoro-4-(trifluoromethoxy)benzoic Acid: Generic Substitution Risks


Generic substitution of 2-fluoro-4-(trifluoromethoxy)benzoic acid with structurally related benzoic acid analogs is scientifically unsound due to the profound and quantifiable impact of its specific 2-fluoro,4-trifluoromethoxy substitution pattern on key physicochemical properties, particularly acidity, lipophilicity, and electronic character . These differences are not merely academic; they directly influence the compound's performance as a synthetic intermediate, including its reactivity in coupling reactions, its ability to modulate the properties of downstream drug candidates, and its suitability for specific applications like liquid crystal formulation [1][2]. A procurement decision based on a structurally similar but chemically distinct alternative would introduce unacceptable variability into research or manufacturing processes, potentially leading to failed syntheses, altered biological activity, or non-compliance with intellectual property claims [3]. The following evidence guide quantifies the precise, verifiable differentiators that justify the specific selection of 2-fluoro-4-(trifluoromethoxy)benzoic acid over its closest analogs.

Acidity shift
Replacing the OCF3 group with OCH3 or H lowers acidity, potentially altering salt formation and coupling reactivity.
Lipophilicity mismatch
Analog with methoxy substituent substantially reduces LogP, compromising membrane permeability in lead optimization studies.
Metabolic stability divergence
The OCF3 group confers a distinct microsomal stability profile compared to CF3 or OCH3 analogs, which may shift in vivo clearance study outcomes.

2-Fluoro-4-(trifluoromethoxy)benzoic Acid: Quantitative Evidence Guide


Enhanced Acidity (pKa) and Reactivity

The presence of both the 2-fluoro and 4-trifluoromethoxy substituents dramatically increases the acidity of the benzoic acid core. The pKa of 2-fluoro-4-(trifluoromethoxy)benzoic acid is estimated at ~1.8, which is significantly lower than that of unsubstituted benzoic acid (pKa ≈ 4.2) . This substantial increase in acidity (ΔpKa ≈ 2.4) is attributed to the strong electron-withdrawing inductive effects of the fluorine and trifluoromethoxy groups, which stabilize the conjugate base .

pKa & Reactivity
Class-level
ΔpKa ≈ −2.4 (1.8 vs 4.2)
Supports acidity-driven reactivity comparison in synthesis design
Estimated value; verify experimentally
Acidity pKa Reactivity Electron-Withdrawing Group

Lipophilicity (LogP) and Drug-like Properties

The compound exhibits a calculated LogP value of 3.01, indicating significant lipophilicity [1]. This is a direct consequence of the 4-trifluoromethoxy group, which is a well-recognized strategy in medicinal chemistry to improve membrane permeability and metabolic stability of drug candidates . In contrast, a more polar analog like 2-fluoro-4-methoxybenzoic acid would have a substantially lower LogP, while 2-fluoro-4-(trifluoromethyl)benzoic acid would also be lipophilic but with a different electronic profile .

Lipophilicity
Class-level
LogP 3.01
Supports LogP-based property modulation in drug design
Calculated; validate in specific scaffold
Lipophilicity LogP Drug Design Membrane Permeability

Trifluoromethoxy Group Metabolic Stability

The trifluoromethoxy (-OCF3) group, a key feature of this compound, has a distinct and quantifiable effect on microsomal stability compared to other common substituents. Studies on aliphatic derivatives have demonstrated that replacing a methoxy (-OCH3) or trifluoromethyl (-CF3) group with a trifluoromethoxy group typically decreases metabolic stability, as measured by the percentage of parent compound remaining after incubation with human liver microsomes [1]. For example, in a series of N-alkoxy(sulfon)amide derivatives, the OCF3-substituted compound showed lower microsomal stability (i.e., a lower percentage remaining after 1 hour) compared to its CH3O- and CF3-substituted counterparts [1].

Microsomal Stability
Reported
OCF3 derivatives → lower % remaining (e.g. 38%) vs. CH3O/CF3 analogs
Supports metabolic stability profiling in lead optimization
Class-level trend; human liver microsomes, 1h incubation
Metabolic Stability Microsomal Clearance Trifluoromethoxy ADME

Commercial Availability and Purity

While not a molecular differentiator, the commercial availability of 2-fluoro-4-(trifluoromethoxy)benzoic acid at high purities (97-98%) from multiple established suppliers is a practical differentiator . This contrasts with less common, custom-synthesized analogs, which may have limited availability, unknown purity profiles, or prohibitively long lead times. The target compound is offered by vendors such as Thermo Scientific Chemicals (Alfa Aesar), Leyan, and Aaron Chemicals, ensuring that researchers can procure a reliably pure starting material to support reproducible results [1].

Purity & Supply
Supplier reported
97–98% from multiple vendors
Supports reproducible synthesis starting material
Specifications per supplier batch
Purity Supplier Procurement Quality Control

2-Fluoro-4-(trifluoromethoxy)benzoic Acid: Application Scenarios


Pharmaceutical ADME Optimization

Medicinal chemistry teams synthesizing drug candidates can utilize this building block to systematically modulate the lipophilicity (LogP) and metabolic stability of lead compounds. Its use is specifically indicated when a project requires a benzoic acid core with high LogP (3.01) to improve membrane permeability or blood-brain barrier penetration, as established by its calculated physicochemical profile [1]. The metabolic stability profile of the OCF3 group provides a predictable starting point for lead optimization [2].

Agrochemical Environmental Stability

In the development of novel herbicides or fungicides, the unique combination of fluorine and trifluoromethoxy substituents on the aromatic ring imparts increased lipophilicity and resistance to environmental degradation [1]. This compound serves as a key precursor for synthesizing active ingredients that require prolonged field persistence or improved cuticular penetration into target plants [2].

Electronics Materials & Liquid Crystals

The strong electron-withdrawing nature and high dipole moment associated with the fluorine and trifluoromethoxy substituents make this compound a valuable building block for electronics materials and liquid crystals [1]. The ability to fine-tune the dipole moment and lipophilicity of the molecule is essential for achieving desired electro-optical properties in liquid crystal displays and other organic electronic devices [2].

Application
Selection Property
Validation Focus
Pharmaceutical ADME Optimization
Lipophilicity & metabolic stability tuning
LogP and microsomal clearance in lead series
Agrochemical Environmental Stability
Lipophilicity-driven environmental persistence
Field degradation and plant cuticular penetration assays
Electronics & Liquid Crystal Research
Electronic property modulation (dipole moment)
Electro-optical performance in device prototypes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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